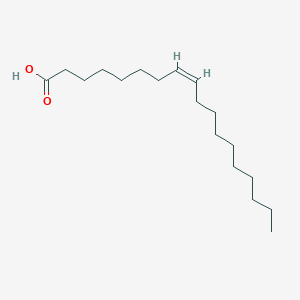
Methiodone Hydrochloride (IC-26 HCl; WIN 1161-3 HCl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methiodone Hydrochloride involves the reaction of 2-chloro-N,N-dimethylpropylamine with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions . The resulting intermediate is then treated with hydrochloric acid to yield Methiodone Hydrochloride .
Industrial Production Methods
Industrial production of Methiodone Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methiodone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Methiodone Hydrochloride can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of Methiodone Hydrochloride.
Applications De Recherche Scientifique
Mécanisme D'action
Methiodone Hydrochloride exerts its effects primarily through agonism of the µ-opioid receptor. This interaction mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, leading to the release of neurotransmitters involved in pain transmission . Additionally, Methiodone Hydrochloride acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which dampens excitatory pain pathways within the central nervous system . This dual mechanism contributes to its analgesic efficacy and reduced opioid tolerance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: The parent compound of Methiodone Hydrochloride, with a carbonyl group instead of a sulfone group.
Dextromoramide: Another opioid analgesic with similar pharmacological properties.
Dipipanone: An opioid analgesic with a different chemical structure but similar effects.
Uniqueness
Methiodone Hydrochloride is unique due to the presence of the sulfone group, which may alter its pharmacokinetic and pharmacodynamic properties compared to methadone . This structural difference can influence its potency, duration of action, and side effect profile, making it a compound of interest for further research and development .
Propriétés
Numéro CAS |
63732-19-4 |
|---|---|
Formule moléculaire |
C20H28ClNO2S |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2S.ClH/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
Clé InChI |
AFUZENUOVAPATD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)



![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)




